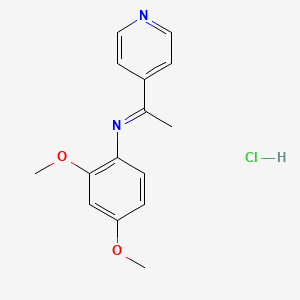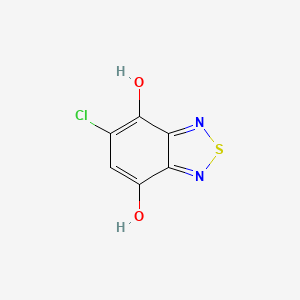
(1E)-N-(2,4-Dimethoxyphenyl)-1-(4-pyridinyl)ethanimine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethoxy-N-(1-(4-pyridinyl)ethylene)benzenamine monohydrochloride is a chemical compound with the molecular formula C15H16N2O2ClH It is known for its unique structure, which includes a pyridine ring and dimethoxy groups attached to a benzenamine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-N-(1-(4-pyridinyl)ethylene)benzenamine monohydrochloride typically involves the reaction of 2,4-dimethoxybenzenamine with 4-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2,4-Dimethoxy-N-(1-(4-pyridinyl)ethylene)benzenamine monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Formation of corresponding quinones or N-oxides.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated derivatives or alkylated products.
科学的研究の応用
2,4-Dimethoxy-N-(1-(4-pyridinyl)ethylene)benzenamine monohydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,4-Dimethoxy-N-(1-(4-pyridinyl)ethylene)benzenamine monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pyridine ring and dimethoxy groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 2,4-Dimethoxy-N-(1-(4-pyridinyl)ethylene)benzenamine
- 2,4-Dimethoxy-N-(1-(3-pyridinyl)ethylene)benzenamine
- 2,4-Dimethoxy-N-(1-(2-pyridinyl)ethylene)benzenamine
Uniqueness
2,4-Dimethoxy-N-(1-(4-pyridinyl)ethylene)benzenamine monohydrochloride is unique due to its specific substitution pattern and the presence of the monohydrochloride salt. This enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
特性
CAS番号 |
75273-84-6 |
|---|---|
分子式 |
C15H17ClN2O2 |
分子量 |
292.76 g/mol |
IUPAC名 |
N-(2,4-dimethoxyphenyl)-1-pyridin-4-ylethanimine;hydrochloride |
InChI |
InChI=1S/C15H16N2O2.ClH/c1-11(12-6-8-16-9-7-12)17-14-5-4-13(18-2)10-15(14)19-3;/h4-10H,1-3H3;1H |
InChIキー |
CZLBKONALGIXSK-UHFFFAOYSA-N |
正規SMILES |
CC(=NC1=C(C=C(C=C1)OC)OC)C2=CC=NC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-(Methylsulfanyl)-3-phenyl-4-[(E)-phenyldiazenyl]-1,2-oxazole](/img/structure/B14445838.png)
![7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde](/img/structure/B14445839.png)




![3,4-Dihydroxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B14445866.png)
![Methanone, phenyl[6-(phosphonooxy)-2-naphthalenyl]-](/img/structure/B14445879.png)



